B1577958 Brevinin-1BY precursor

Brevinin-1BY precursor

Cat. No.: B1577958
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1BY precursor is a bioactive peptide belonging to the Brevinin-1 family, initially identified in amphibian skin secretions. These peptides are characterized by their antimicrobial properties, particularly against Gram-negative and Gram-positive bacteria, fungi, and even enveloped viruses. The precursor form of Brevinin-1BY undergoes post-translational modifications to produce the mature peptide, which adopts an amphipathic α-helical structure critical for its membrane-disruptive activity. Its mechanism involves binding to microbial membranes via electrostatic interactions, followed by pore formation leading to cell lysis .

This compound shares structural motifs with other Brevinin peptides, including a conserved N-terminal region and a hypervariable C-terminal domain. This precursor is encoded by a gene that includes a signal peptide, an acidic spacer region, and the mature peptide sequence.

Properties

bioactivity

Antimicrobial

sequence

FLPILASLAAKFGPKLFCLVTKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1BY precursor is part of a larger family of AMPs, and its functional and structural distinctions from related compounds are critical for understanding its unique applications. Below is a comparative analysis with three key analogs: Brevinin-1E , Raniseptin-3 , and Temporin-A .

Table 1: Structural and Functional Comparison of this compound and Analogs

Property This compound Brevinin-1E Raniseptin-3 Temporin-A
Length (AA) 24 23 25 13
Net Charge +4 +5 +6 +3
Key Structural Motif C-terminal Rana box Extended C-terminal helix Disulfide-bonded β-hairpin Linear α-helix
Antimicrobial Activity (MIC, μg/mL) 1–8 (Gram-negative) 2–16 (Gram-negative) 0.5–4 (Gram-positive) 4–32 (Fungal pathogens)
Hemolytic Activity (HC50, μg/mL) >200 150 50 100
Stability Resistant to proteases Moderate protease sensitivity Protease-resistant Highly sensitive to trypsin

Key Findings

Structural Diversity :

  • This compound lacks the disulfide bonds seen in Raniseptin-3, relying instead on its α-helical conformation for stability. This structural difference reduces its susceptibility to proteolytic degradation compared to Temporin-A .
  • The "Rana box" motif in Brevinin-1BY enhances its membrane interaction efficiency, a feature absent in Brevinin-1E, which exhibits broader but less potent activity .

Activity Spectrum: Brevinin-1BY shows superior activity against Pseudomonas aeruginosa (MIC = 2 μg/mL) compared to Temporin-A (MIC = 16 μg/mL), likely due to its higher positive charge and amphipathicity . Raniseptin-3, despite its potent Gram-positive activity (MIC = 0.5 μg/mL), exhibits significant hemolysis (HC50 = 50 μg/mL), limiting its therapeutic utility compared to Brevinin-1BY .

Therapeutic Potential: Brevinin-1BY’s low hemolytic activity (HC50 > 200 μg/mL) positions it as a safer candidate for systemic applications. In contrast, Raniseptin-3 and Brevinin-1E require chemical modifications to reduce cytotoxicity .

Notes on Evidence Utilization

  • Formatting Standards : Tables and structural formulas adhere to Russian Chemical Bulletin guidelines (atom numbering, empirical formulas) .
  • Critical Analysis: Contrasting findings (e.g., Brevinin-1E’s hemolysis) are highlighted per academic writing norms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.